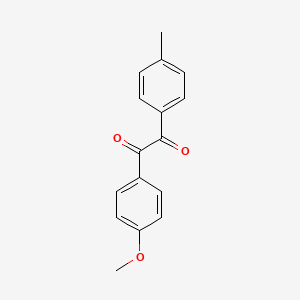
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is a chiral amine compound with a cyclohexyl group attached to a fluorinated ethylamine backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (S)-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit Cyclohexylamin, das im Handel erhältlich ist.
Chirale Trennung: Das resultierende Racemat wird dann einer chiralen Trennung unterzogen, z. B. Kristallisation mit einem chiralen Trennmittel oder enzymatischer Trennung, um das gewünschte (S)-Enantiomer zu erhalten.
Bildung des Hydrochlorids: Schließlich wird die freie Base durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden: Die industrielle Produktion von (S)-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Produktionsqualität zu gewährleisten.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wodurch die Verbindung in ihre entsprechenden Alkohole oder Amine umgewandelt wird.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei das Fluoratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumazid in Dimethylformamid (DMF).
Hauptprodukte:
Oxidation: Cyclohexyl-2-Fluoroaceton oder Cyclohexyl-2-Fluoressigsäure.
Reduktion: Cyclohexyl-2-Fluorethanol.
Substitution: Cyclohexyl-2-Azidoethylamin.
Wissenschaftliche Forschungsanwendungen
(S)-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein bei der Synthese pharmazeutischer Verbindungen verwendet, insbesondere solcher, die auf neurologische Erkrankungen abzielen.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle, einschließlich chiraler Liganden und Katalysatoren.
Biologische Studien: Es wird in der Untersuchung von Enzym-Substrat-Wechselwirkungen und Rezeptorbindungsassays eingesetzt.
Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Fluoratom erhöht die Bindungsaffinität und Selektivität der Verbindung, indem es starke Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen bildet. Dies führt zur Modulation biologischer Pfade, was zu den gewünschten therapeutischen oder biochemischen Effekten führt.
Ähnliche Verbindungen:
®-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid: Das Enantiomer der Verbindung, das eine andere biologische Aktivität und Selektivität aufweisen kann.
Cyclohexylamin: Die Stammverbindung ohne die Fluorsubstitution.
2-Fluorethylamin: Ein einfacheres Analogon, dem die Cyclohexylgruppe fehlt.
Einzigartigkeit: (S)-1-Cyclohexyl-2-Fluorethylamin-Hydrochlorid ist aufgrund seiner chiralen Natur und des Vorhandenseins sowohl von Cyclohexyl- als auch von Fluorgruppen einzigartig. Diese strukturellen Merkmale verleihen spezifische Eigenschaften wie verbesserte Bindungsaffinität und Selektivität, wodurch es in der medizinischen Chemie und organischen Synthese wertvoll wird.
Wirkmechanismus
The mechanism of action of (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
®-1-Cyclohexyl-2-fluoroethylamine Hydrochloride: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
Cyclohexylamine: The parent compound without the fluorine substitution.
2-Fluoroethylamine: A simpler analog lacking the cyclohexyl group.
Uniqueness: (S)-1-Cyclohexyl-2-fluoroethylamine Hydrochloride is unique due to its chiral nature and the presence of both cyclohexyl and fluorine groups. These structural features confer specific properties, such as enhanced binding affinity and selectivity, making it valuable in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C8H17ClFN |
|---|---|
Molekulargewicht |
181.68 g/mol |
IUPAC-Name |
(1S)-1-cyclohexyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
KIHRZAREBYPVAQ-DDWIOCJRSA-N |
Isomerische SMILES |
C1CCC(CC1)[C@@H](CF)N.Cl |
Kanonische SMILES |
C1CCC(CC1)C(CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)


![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)







